molecular formula C4H10ClNO B569992 Morpholine-d8 Hydrochloride CAS No. 1107650-56-5

Morpholine-d8 Hydrochloride

Cat. No. B569992
CAS RN: 1107650-56-5
M. Wt: 131.629
InChI Key: JXYZHMPRERWTPM-PHHTYKMFSA-N
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Description

Morpholine-d8 Hydrochloride is the deuterium labeled Morpholine hydrochloride . Morpholine is a colorless liquid with a fishlike odor, less dense than water and soluble in water .


Synthesis Analysis

The synthesis of Morpholine-d8 Hydrochloride involves a one-pot process allowing a near complete exchange of all methylene hydrogens in morpholine to deuterium atoms using D2O as the sole source of deuterium and Raney Nickel as catalyst . This process has been optimized for efficiency and scalability .


Molecular Structure Analysis

The molecular formula of Morpholine-d8 Hydrochloride is C4HD8NO.HCl . Morpholine is a versatile moiety, a privileged pharmacophore and an outstanding heterocyclic motif with wide ranges of pharmacological activities due to different mechanisms of action .


Chemical Reactions Analysis

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules. The main approaches toward morpholine synthesis or functionalization include ring forming reactions or ring functionalization .


Physical And Chemical Properties Analysis

Morpholine appears as a colorless liquid with a fishlike odor. It is less dense than water and soluble in water . The molecular weight of Morpholine-d8 Hydrochloride is 131.63 .

Scientific Research Applications

Synthesis of Morpholines

Morpholine-d8 Hydrochloride can be used in the synthesis of morpholines . Morpholines, also known as 1,4-oxazinanes, are frequently found in biologically active molecules and pharmaceuticals . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been a subject of significant attention .

Development of Pharmaceuticals

Given the widespread presence of the morpholine motif in biologically relevant compounds, Morpholine-d8 Hydrochloride can potentially be used in the development of new pharmaceuticals .

Stereoselective Synthesis

Morpholine-d8 Hydrochloride can be used in stereoselective synthesis, a type of synthesis in chemistry that is designed to control the configuration of the product .

Transition Metal Catalysis

Morpholine-d8 Hydrochloride can be used in transition metal catalysis, a type of catalysis that involves the use of transition metals to speed up chemical reactions .

Food Safety Analysis

Morpholine salts of fatty acids have been used in wax coatings on the surfaces of fruit and vegetable commodities . Morpholine-d8 Hydrochloride can be used in the analysis of these coatings to ensure food safety .

Gas Chromatography-Mass Spectrometry (GC-MS)

Morpholine-d8 Hydrochloride can be used as a reference material in GC-MS, a method that combines the features of gas-liquid chromatography and mass spectrometry to identify different substances within a test sample .

Mechanism of Action

Target of Action

Morpholine-d8 Hydrochloride, a derivative of Morpholine, primarily targets fungal enzymes, specifically D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi, making them a key target for antifungal drugs .

Mode of Action

The compound interacts with its targets by inhibiting the activity of the D14 reductase and D7-D8 isomerase enzymes . This inhibition disrupts the normal sterol synthesis pathways in fungi, leading to significant changes in the composition of the fungal cytoplasmic cell membranes .

Biochemical Pathways

The inhibition of D14 reductase and D7-D8 isomerase enzymes by Morpholine-d8 Hydrochloride affects the fungal sterol synthesis pathways . This results in the depletion of ergosterol, a critical component of fungal cell membranes, and causes ignosterol to accumulate . The accumulation of ignosterol and the depletion of ergosterol disrupt the integrity and function of the fungal cell membranes .

Pharmacokinetics

It is known that the bioavailability, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its efficacy and safety .

Result of Action

The action of Morpholine-d8 Hydrochloride leads to molecular and cellular effects, primarily in fungi. The disruption of the sterol synthesis pathways and the subsequent changes in the fungal cell membranes can inhibit cell multiplication and ultimately cause fungal cell death .

Action Environment

The action, efficacy, and stability of Morpholine-d8 Hydrochloride can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the pH, temperature, and presence of other substances in the environment . Proper handling and disposal of Morpholine-d8 Hydrochloride are crucial to minimize its environmental impact .

Safety and Hazards

Morpholine is considered hazardous. It is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic in contact with skin or if inhaled .

Future Directions

The use of isotopes has long been used as a research tool to label carbons and elucidate biochemical pathways. More recently, H→D exchange has led to analogs of therapeutic agents with improved metabolic stability and properties . The successful optimization of a one-pot process for the synthesis of Morpholine-d8 Hydrochloride indicates potential for scale-up in the future .

properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H/i1D2,2D2,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYZHMPRERWTPM-PHHTYKMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678651
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-d8 Hydrochloride

CAS RN

1107650-56-5
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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